![molecular formula C16H21N3 B5858471 3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone](/img/structure/B5858471.png)
3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone
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Description
3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone, also known as CPTH6, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CPTH6 has been found to inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of this compound has been studied . The asymmetric unit of the title crystal structure is shown in the figure . The compound was synthesized according to a reported procedure . Single crystals were obtained by slow evaporation of the solvents from an acetone-ethyl ether (1:1 v/v) solution of the title compound .
Antinociceptive Activity
The compound has been found to exhibit antinociceptive (pain-relieving) activity . All compounds exhibited an analgesic effect in the hot-plate test that exceeded that of metamizole sodium .
Anthelmintic Activity
The compound has also shown anthelmintic (anti-parasitic) activity . Five of the seven compounds exhibited anthelmintic activity . The most active compound caused the death of worms 14.3 times faster than pyrantel .
Larvicidal Activity
The compound has demonstrated larvicidal (insect-killing) activity . The larvicidal activity of the same compound was 1.63 times greater than that of diazinon for reducing the time of death of larvae .
Synthesis
The compound was synthesized via Ritter cyclocondensation . The reactions were performed in a heterophasic medium of toluene (H2SO4) at 60 – 70°C .
Structural Analysis
The structures of these compounds contained isoquinoline 1-arylthio groups, which are practically unknown in the literature . Tandem cyclization of isothiocyanates was one of few examples of their synthesis .
properties
IUPAC Name |
N-(cyclopentylideneamino)-3,3-dimethyl-4H-isoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-16(2)11-12-7-3-6-10-14(12)15(17-16)19-18-13-8-4-5-9-13/h3,6-7,10H,4-5,8-9,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKDKYCLQPHIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806761 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1Z)-1-(cyclopentylidenehydrazinylidene)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
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